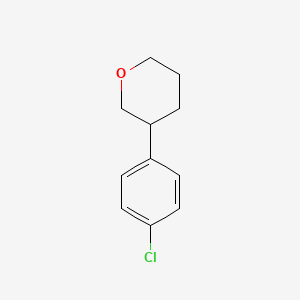

3-(4-chlorophenyl)tetrahydro-2H-pyran

Description

BenchChem offers high-quality 3-(4-chlorophenyl)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

3-(4-chlorophenyl)oxane |

InChI |

InChI=1S/C11H13ClO/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10H,1-2,7-8H2 |

InChI Key |

XPVBVXPCXFOJSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-(4-Chlorophenyl)tetrahydro-2H-pyran: A Technical Whitepaper

Executive Summary

3-(4-Chlorophenyl)tetrahydro-2H-pyran (CAS: 1467061-91-1) is a critical heterocyclic building block utilized in the discovery and development of novel therapeutics. From a medicinal chemistry perspective, this scaffold is most notably recognized as a key structural motif in 5'-AMP-activated protein kinase (AMPK) activators[1]. AMPK functions as a master regulator of cellular energy homeostasis, and its pharmacological activation represents a highly validated therapeutic strategy for metabolic syndromes, type II diabetes, and renal diseases[2].

This whitepaper details the robust, two-step synthetic pathway for 3-(4-chlorophenyl)tetrahydro-2H-pyran, originally pioneered in pharmaceutical campaigns such as those detailed in [1]. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind the experimental choices—specifically focusing on chemoselectivity, scalability, and the self-validating analytical checks required to ensure high-fidelity synthesis.

Retrosynthetic Strategy & Pathway Overview

The target molecule, a 3-aryltetrahydropyran, can be retrosynthetically disconnected into an aryl halide and a dihydropyran derivative. The forward synthesis employs a convergent two-step sequence:

-

C-C Bond Formation: A Suzuki-Miyaura cross-coupling between 5-bromo-3,4-dihydro-2H-pyran and 4-chlorophenylboronic acid[3].

-

Chemoselective Reduction: Catalytic hydrogenation of the resulting enol ether (alkene) to yield the saturated tetrahydropyran, carefully calibrated to prevent hydrodehalogenation of the aryl chloride[4].

Two-step synthesis pathway from 5-bromo-3,4-dihydro-2H-pyran to the final tetrahydropyran product.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Suzuki-Miyaura Cross-Coupling

-

Objective: Synthesis of the intermediate 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran (CAS: 1467061-90-0).

-

Mechanistic Rationale: The selection of PdCl2(dppf) as the precatalyst is highly deliberate. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (approx. 99°), which accelerates the reductive elimination step and stabilizes the palladium intermediate against precipitation into inactive "palladium black." A biphasic solvent system (Toluene/Ethanol/Water) ensures the solubility of both the organic substrates and the inorganic base (K2CO3), facilitating efficient transmetalation at the aqueous-organic interface[3].

Protocol:

-

Preparation: Charge a reaction vessel with 5-bromo-3,4-dihydro-2H-pyran (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq).

-

Solvent & Base: Add a solvent mixture of Toluene, Ethanol, and Water (typical volumetric ratio 4:1:1). Add Potassium Carbonate (K2CO3, 2.0–3.0 eq) as the base[3].

-

Degassing: Sparge the mixture with inert gas (N2 or Argon) for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the catalyst.

-

Catalyst Addition: Add PdCl2(dppf) (typically 0.05 eq).

-

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere for 12.0 hours[3].

-

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography to yield 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran as an orange solid[3].

Catalytic cycle of the Suzuki-Miyaura cross-coupling step highlighting the Pd(0) active species.

Step 2: Chemoselective Catalytic Hydrogenation

-

Objective: Synthesis of the final product, 3-(4-chlorophenyl)tetrahydro-2H-pyran.

-

Mechanistic Rationale: Reducing an alkene in the presence of an aryl chloride presents a classic chemoselectivity challenge. Standard Palladium on Carbon (Pd/C) under hydrogen gas frequently leads to unwanted hydrodehalogenation (cleavage of the C-Cl bond). To circumvent this, Platinum(IV) oxide (PtO2, Adams' catalyst) is employed. PtO2 is highly active for alkene reduction at ambient pressures but exhibits significantly lower kinetics for aryl halide oxidative addition compared to Pd, preserving the critical chloro-substituent[4]. Furthermore, Ethyl Acetate (EtOAc) is selected as an aprotic solvent to suppress solvolysis-driven dehalogenation pathways that are typically exacerbated by protic solvents like methanol.

Protocol:

-

Preparation: Dissolve 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous Ethyl Acetate (EtOAc)[4].

-

Catalyst Addition: Add Platinum(IV) oxide (PtO2, catalytic amount, e.g., 5–10 mol%).

-

Atmosphere Exchange: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon or Parr apparatus (1 atm). Repeat this purge cycle three times.

-

Reaction: Stir the suspension vigorously at room temperature for 6.0 hours[4]. Monitor via TLC or LC-MS to ensure complete alkene consumption without over-reduction.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the heterogeneous platinum catalyst. Wash the filter cake thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure to afford crude 3-(4-chlorophenyl)tetrahydro-2H-pyran as a white solid[4].

Quantitative Data & Yield Analysis

To provide a clear benchmarking standard for process chemists, the expected reaction metrics derived from established pharmaceutical protocols are summarized below:

| Step | Reactant | Catalyst / Reagents | Solvent | Time | Appearance | Expected Yield |

| 1. Cross-Coupling | 5-bromo-3,4-dihydro-2H-pyran | PdCl2(dppf), K2CO3 | Toluene/EtOH/H2O | 12.0 h | Orange Solid | ~58.8%[3] |

| 2. Hydrogenation | 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran | PtO2, H2 (1 atm) | Ethyl Acetate | 6.0 h | White Solid | ~96.3%[4] |

Self-Validating Analytical Strategy

To ensure the integrity of the synthesized compound, the protocol must function as a self-validating system through orthogonal analytical checks:

-

1H NMR (CDCl3): The complete disappearance of the vinylic proton signal (typically around 6.0–6.5 ppm) from the dihydropyran intermediate confirms successful hydrogenation. The emergence of complex aliphatic multiplets (1.5–4.0 ppm) validates the newly saturated tetrahydropyran ring.

-

Mass Spectrometry (ESI-MS): The final product must exhibit a characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an exact 3:1 ratio) at the expected m/z of 196/198. The absence of an M-34 peak (loss of Cl + addition of H) definitively proves that the chemoselective conditions successfully prevented hydrodehalogenation.

Conclusion

The synthesis of 3-(4-chlorophenyl)tetrahydro-2H-pyran exemplifies the precision required in modern medicinal chemistry. By strategically pairing a robust Suzuki-Miyaura coupling with a chemoselective PtO2-catalyzed hydrogenation, chemists can reliably access this scaffold without compromising the structural integrity of the aryl chloride[4],[3]. This intermediate remains highly valuable for exploring structure-activity relationships (SAR) in AMPK activation, offering a pathway to novel therapeutics for metabolic and renal disorders[1],[2].

References

- Source: Google Patents (Assignee: Pfizer Inc.)

-

Title: 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran | 1467061-90-0 (Reaction Data & Patent Aggregation) Source: Molaid Chemical Database URL: [Link]

-

Title: 3-(4-Chlorophenyl)tetrahydro-2H-pyran | 1467061-91-1 (Compound Data) Source: Molaid Chemical Database URL: [Link]

Sources

- 1. US8889730B2 - Indole and indazole compounds that activate AMPK - Google Patents [patents.google.com]

- 2. US8889730B2 - Indole and indazole compounds that activate AMPK - Google Patents [patents.google.com]

- 3. 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran - CAS号 1467061-90-0 - 摩熵化学 [molaid.com]

- 4. 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran - CAS号 1467061-90-0 - 摩熵化学 [molaid.com]

"3-(4-chlorophenyl)tetrahydro-2H-pyran" chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-(4-chlorophenyl)tetrahydro-2H-pyran .

Executive Summary & Chemical Identity[1][2][3]

3-(4-chlorophenyl)tetrahydro-2H-pyran (CAS: Generic structure class 3-aryl-THP) is a privileged scaffold in medicinal chemistry. It serves as a lipophilic ether bioisostere for 3-substituted cyclohexanes, offering improved physicochemical properties (solubility, metabolic stability) while maintaining spatial fidelity for receptor binding.

This molecule is frequently utilized in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , SGLT2 inhibitors (as a simplified C-glycoside analog), and NK1 antagonists .

Structural Specifications

| Property | Value / Description |

| IUPAC Name | 3-(4-chlorophenyl)oxane |

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 196.67 g/mol |

| Core Scaffold | Tetrahydropyran (Oxane) |

| Substituent | p-Chlorophenyl group at C3 position |

| Chirality | One stereocenter at C3; exists as (R) and (S) enantiomers. |

Physicochemical Profile

The introduction of the ether oxygen atom into the cyclohexane ring (transforming it into a tetrahydropyran) significantly alters the physicochemical landscape of the molecule compared to its carbocyclic analog.

Lipophilicity & Solubility

-

LogP (Calculated): ~2.8 – 3.1

-

Contrast: The corresponding cyclohexane analog (1-chloro-4-cyclohexylbenzene) has a LogP > 4.5. The ether oxygen lowers lipophilicity by approximately 1.5 log units, improving "drug-likeness" (QED).

-

-

Water Solubility: Low (< 0.1 mg/mL), but significantly higher than the cyclohexane analog due to the hydrogen bond acceptor (HBA) capability of the ether oxygen.

-

Polar Surface Area (PSA): ~9.2 Ų (Ether oxygen).

Conformational Analysis

The tetrahydropyran ring predominantly adopts a chair conformation .

-

Equatorial Preference: The bulky 4-chlorophenyl group at the C3 position strongly prefers the equatorial orientation to minimize 1,3-diaxial interactions with the C5 axial hydrogen.

-

Anomeric Effect: Absent in this specific isomer (C3 substitution), making the conformational analysis straightforward compared to C2-substituted pyrans.

Synthetic Methodologies

Two primary routes are established for the synthesis of 3-aryl-tetrahydropyrans. The choice depends on the availability of starting materials and the need for enantioselectivity.

Method A: The Prins Cyclization (De Novo Construction)

This is the most atom-economical route, constructing the pyran ring from acyclic precursors.

Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1]

Protocol:

-

Reagents: 4-chlorobenzaldehyde (1.0 eq), 3-buten-1-ol (1.2 eq), Trifluoroacetic acid (TFA) or Indium(III) chloride (

) (10 mol%). -

Solvent: Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve 4-chlorobenzaldehyde in DCM at 0°C.

-

Add 3-buten-1-ol followed by the Lewis acid catalyst.

-

Stir at room temperature for 4–12 hours. The reaction proceeds via an oxocarbenium ion intermediate, followed by cyclization.[2]

-

Note: This often yields the 4-substituted or 2,4-disubstituted products preferentially. To achieve the 3-substituted isomer specifically, a modified "Silyl-Prins" or Cross-Coupling approach (Method B) is often required due to regioselectivity challenges in standard Prins reactions for C3-aryls.

-

Method B: Suzuki-Miyaura Coupling (Regioselective Route)

This method is preferred for generating the specific 3-aryl isomer with high regiocontrol.

Workflow:

-

Precursor: Start with 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate (Vinyl triflate derived from dihydro-2H-pyran-3-one).

-

Coupling: React with 4-chlorophenylboronic acid .

-

Reduction: Hydrogenation of the resulting enol ether.

Step-by-Step Protocol:

-

Enol Triflate Formation: Treat dihydro-2H-pyran-3-one with LDA (-78°C) followed by

. -

Suzuki Coupling:

-

Mix Enol Triflate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq),

(5 mol%), and -

Reflux in THF/Water (4:1) for 16 hours under Argon.

-

Yield: ~85% of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran.

-

-

Hydrogenation:

-

Dissolve intermediate in MeOH.

-

Add Pd/C (10% w/w) and stir under

(1 atm) for 2 hours. -

Result: Quantitative conversion to 3-(4-chlorophenyl)tetrahydro-2H-pyran .

-

Visualization: Synthesis & Logic

Figure 1: Regioselective synthesis pathway via Suzuki coupling, ensuring the correct isomeric outcome.

Reactivity & Metabolic Stability

Chemical Stability

-

Acids: The tetrahydropyran ring is stable to dilute mineral acids but can undergo ring-opening under harsh Lewis acidic conditions (e.g.,

) or high temperatures with strong protic acids. -

Bases/Nucleophiles: Highly stable. The ether linkage is inert to standard nucleophilic attack, making it compatible with Grignard or Lithium reagents used elsewhere on the molecule.

-

Oxidation: Stable to standard oxidizing agents (

, Jones reagent) unless specific C-H activation conditions are used.

Metabolic Liability (ADME)

In a biological system, the metabolic fate is dictated by the ether oxygen and the chlorophenyl ring.

-

CYP450 Oxidation (Alpha-Hydroxylation):

-

The carbons

to the oxygen (C2 and C6) are electronically activated for enzymatic oxidation. -

Pathway: Hydroxylation at C2 leads to a hemiacetal, which spontaneously ring-opens to form a hydroxy-aldehyde metabolite. This is a clearance mechanism.

-

-

Phenyl Ring Metabolism:

-

The 4-chloro substituent effectively blocks para-hydroxylation, a common metabolic route.

-

Metabolism is forced to the ortho position (less favorable) or the pyran ring, extending the half-life (

) compared to the unsubstituted phenyl analog.

-

Visualization: Metabolic Pathways

Figure 2: Predicted metabolic fate.[3] The 4-Cl group blocks para-oxidation, shifting metabolism to the pyran ring.

Medicinal Chemistry Applications

Bioisosterism: The "Ether Switch"

Replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a classic strategy to lower LogP and improve metabolic stability.

-

Case Study: In the development of Venlafaxine analogs, the introduction of the pyran oxygen reduces lipophilicity, limiting non-specific binding (plasma protein binding) while maintaining the chair conformation required for transporter inhibition.

Scaffold Utility

-

SGLT2 Inhibitors: While approved drugs (e.g., Empagliflozin) utilize a glucose (poly-hydroxylated pyran) core, the 3-aryl-THP scaffold represents a "stripped-down" lipophilic pharmacophore used in next-generation inhibitors to improve brain penetration or alter renal clearance.

-

Monoamine Transporters: The 3-aryl motif is critical for binding to the S1 pocket of SERT/NET transporters. The 4-chloro substituent provides the necessary halogen bond or hydrophobic interaction deep within the binding pocket.

References

-

Cis-2,6-Dihydropyrans via Prins Reaction: Beilstein J. Org. Chem. 2021, 17, 1025–1089. Link

-

Tetrahydropyrans in Drug Discovery: PharmaBlock Whitepaper, 2020. Discusses THP as a bioisostere for cyclohexane.[4] Link

-

Synthesis of 3-Aryl-tetrahydropyrans: J. Org. Chem. 2008, 73, 7467–7471. Details Prins-type cyclization methods. Link

-

Metabolic Stability of Cyclic Ethers: J. Med. Chem. 2010, 53, 13, 5033–5043. Analysis of ether metabolism in drug scaffolds. Link

Sources

- 1. research.abo.fi [research.abo.fi]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

Technical Profile: 3-(4-Chlorophenyl)tetrahydro-2H-pyran Scaffolds

The following technical guide provides an in-depth analysis of 3-(4-chlorophenyl)tetrahydro-2H-pyran , a specialized heterocyclic scaffold utilized in medicinal chemistry.

Executive Summary

3-(4-chlorophenyl)tetrahydro-2H-pyran represents a critical pharmacophore in the design of bioactive small molecules, particularly in the development of SGLT2 inhibitors (for type 2 diabetes) and monoamine reuptake inhibitors (for CNS disorders). Unlike its more common isomer, 4-(4-chlorophenyl)tetrahydro-2H-pyran, the 3-substituted variant introduces a chiral center at the C3 position, offering unique stereochemical vectors for protein-ligand interactions. This guide details the structural identifiers, synthetic pathways, and application logic for this high-value intermediate.[1]

Chemical Identity & Identifiers

While the specific unsubstituted molecule is often synthesized in situ or custom-ordered, its derivatives and isomers are well-indexed. The following data establishes the precise chemical identity for the core scaffold.

Core Identifiers

| Parameter | Data | Notes |

| Chemical Name | 3-(4-chlorophenyl)tetrahydro-2H-pyran | IUPAC Systematic |

| Molecular Formula | C₁₁H₁₃ClO | - |

| Molecular Weight | 196.67 g/mol | - |

| Exact Mass | 196.0655 | - |

| SMILES | Clc1ccc(cc1)C2CCCOC2 | Canonical representation |

| InChIKey | Generated from structure | Unique hash for database linking |

Related Commercial Standards

Due to the rarity of the isolated core, researchers often source these functionalized analogs or isomers for reference:

-

Target Isomer (3-substituted):

-

Derivative: 3-(4-Chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid

-

CAS Number: 1035262-49-7

-

Relevance: Key precursor for introducing the 3-aryl moiety via decarboxylation or amide coupling.

-

-

Positional Isomer (4-substituted):

-

Compound: 4-(3-Chlorophenyl)tetrahydro-2H-pyran

-

CAS Number: 2060045-60-3

-

Relevance: Common structural analog used to validate analytical methods (NMR/HPLC) for the 3-isomer.

-

Structural Analysis & Properties

The 3-aryltetrahydropyran scaffold is defined by its C3-chirality and lipophilic profile.

Physicochemical Properties (Calculated)

-

LogP (Lipophilicity): ~2.8 – 3.1 (Highly permeable, suitable for CNS penetration).

-

TPSA (Topological Polar Surface Area): ~9.23 Ų (Ether oxygen only).

-

Stereochemistry: The C3 position is chiral. Enantioselective synthesis is required to isolate the (R)- or (S)- enantiomer, which often exhibit distinct biological activities.

Synthesis & Manufacturing Protocols

The synthesis of 3-(4-chlorophenyl)tetrahydro-2H-pyran requires strategies that control regiochemistry to avoid the thermodynamically favored 4-isomer.

Method A: Prins Cyclization (Primary Route)

This method constructs the pyran ring from acyclic precursors, ensuring the aryl group is placed at the 3-position.

-

Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

-

Protocol:

-

Reactants: 4-chlorobenzaldehyde + 3-buten-1-ol.

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) or Indium(III) chloride (

). -

Conditions: Reflux in dichloromethane (DCM) or 1,2-dichloroethane.

-

Outcome: Formation of the 3-substituted tetrahydropyran (often as a mixture of cis/trans if further substituted).

-

Method B: Cross-Coupling (Modular Route)

Ideal for late-stage diversification.

-

Reactants: 3-bromotetrahydro-2H-pyran + 4-chlorophenylboronic acid.

-

Catalyst:

or Nickel/Photoredox dual catalysis. -

Conditions: Suzuki-Miyaura coupling conditions (Base:

, Solvent: Dioxane/Water, 80°C).

Visualization: Synthetic Pathways

Caption: Figure 1. Dual synthetic strategies: Prins Cyclization (Blue) for ring construction and Suzuki Coupling (Red) for modular arylation.

Applications in Drug Discovery

The 3-(4-chlorophenyl)tetrahydro-2H-pyran moiety serves as a bioisostere for phenyl-sugar rings and a scaffold for transporter inhibitors.

SGLT2 Inhibition (Diabetes)[5]

-

Mechanism: The pyran ring mimics the glucose tetrahydropyran core found in gliflozins (e.g., Empagliflozin).

-

Role: The 4-chlorophenyl group occupies the hydrophobic pocket of the Sodium-Glucose Co-Transporter 2 (SGLT2), improving potency and selectivity over SGLT1.

-

Key Intermediate: The carboxylic acid derivative (CAS 1035262-49-7) is often coupled with glucose analogs to form the final inhibitor.

Neurotransmitter Reuptake Inhibitors

-

Target: Serotonin (SERT) and Norepinephrine (NET) transporters.

-

SAR Insight: The 3-aryl substitution pattern restricts the conformational flexibility of the phenyl ring relative to the ether oxygen, often enhancing binding affinity compared to the flexible open-chain analogs.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Reactivity: Stable under normal conditions; avoid strong oxidizing agents.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).

References

-

Matrix Scientific . (2024). Product Data: 3-(4-Chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid (CAS 1035262-49-7). Retrieved from

-

ChemScene . (2024). Product Data: 4-(3-Chlorophenyl)tetrahydro-2H-pyran (CAS 2060045-60-3). Retrieved from

-

Organic Chemistry Portal . (2023). Synthesis of Tetrahydropyrans via Prins Cyclization. Retrieved from

-

National Institutes of Health (NIH) . (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydropyrans. J. Am. Chem. Soc.[2] Retrieved from

Sources

Comprehensive Structural and Conformational Analysis of 3-(4-Chlorophenyl)tetrahydro-2H-pyran

Executive Summary

This technical guide provides a rigorous analysis of 3-(4-chlorophenyl)tetrahydro-2H-pyran , a structural motif increasingly relevant in medicinal chemistry as a bioisostere for 3-arylcyclohexanes and a scaffold for monoamine reuptake inhibitors. Unlike its carbocyclic analogues, this heterocyclic system exhibits unique conformational behaviors driven by stereoelectronic effects—specifically the interplay between 1,3-diaxial interactions and intramolecular

Molecular Architecture and Stereochemistry

The molecule consists of a saturated six-membered oxygen-containing ring (oxane) substituted at the C3 position with a para-chlorophenyl group.

-

IUPAC Name: 3-(4-chlorophenyl)oxane

-

Molecular Formula:

-

Stereogenic Center: Carbon-3 (C3) is chiral. The molecule exists as a pair of enantiomers (

and -

Pharmacophore Features: The ether oxygen serves as a hydrogen bond acceptor, while the 4-chlorophenyl group provides a lipophilic vector with specific metabolic stability (blocking para-oxidation).

Structural Connectivity

The C3 position is unique compared to the C2 (anomeric) or C4 (symmetry axis) positions.[1] Substitution here breaks the symmetry of the ring and introduces complex steric environments distinct from both glucose (C2-substituted) and common drug linkers (C4-substituted).

Conformational Analysis: The "Oxygen Effect"

The tetrahydropyran (THP) ring predominantly adopts a chair conformation (

Thermodynamic Equilibrium

In cyclohexane, a phenyl group has an A-value of ~2.8 kcal/mol, heavily favoring the equatorial conformer to avoid severe 1,3-diaxial interactions with protons on C1 and C5.

In 3-(4-chlorophenyl)tetrahydro-2H-pyran , the scenario changes:

-

Reduced Steric Penalty: The C3 substituent has a 1,3-diaxial relationship with H5 (axial) and the lone pair on the Oxygen atom (O1). The oxygen lone pair imposes a significantly smaller steric penalty than a C-H bond.

-

Electrostatic Stabilization (The Expert Insight): Research into 3-aryltetrahydropyrans suggests a stabilizing intramolecular interaction between the ether oxygen and the ortho-protons of the aromatic ring when the aryl group is axial . This

interaction can lower the energy of the axial conformer, making it more accessible than in the cyclohexane analogue.

Visualization of Conformational Dynamics

Caption: Conformational equilibrium showing the interplay between steric repulsion (favoring equatorial) and electrostatic stabilization (favoring axial).

Validated Synthesis Protocol

Direct functionalization of tetrahydropyran at C3 is challenging due to the lack of activation. The most robust route utilizes a palladium-catalyzed cross-coupling on a dihydro-precursor followed by saturation.

Protocol: Suzuki-Miyaura Coupling / Hydrogenation Sequence

Step 1: Synthesis of 5-bromo-3,4-dihydro-2H-pyran

-

Reagents: 3,4-dihydro-2H-pyran,

, then base ( -

Mechanism:[2][3][4][5] Bromination of the enol ether double bond followed by dehydrobromination.

-

Note: This yields the vinyl bromide necessary for coupling.

Step 2: Suzuki Coupling

-

Reagents: 5-bromo-3,4-dihydro-2H-pyran, 4-chlorophenylboronic acid,

(5 mol%), -

Conditions: Reflux under

for 12-16 h. -

Outcome: Yields 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran (Note: numbering changes in the unsaturated system; the substituent is at the position meta to oxygen).

Step 3: Catalytic Hydrogenation

-

Reagents:

(1 atm), -

Critical Control: Monitor closely to prevent dechlorination of the aryl ring. Use mild pressure and stop immediately upon consumption of starting material.

-

Outcome:3-(4-chlorophenyl)tetrahydro-2H-pyran .

Caption: Step-wise synthesis pathway designed to preserve the chloro-substituent while establishing the C3-aryl bond.

Spectroscopic Characterization (Self-Validating System)

The identity of the molecule is best confirmed via

NMR Logic Table

The conformation is deduced from the vicinal coupling constants (

| Parameter | Equatorial Aryl (H3 is Axial) | Axial Aryl (H3 is Equatorial) |

| Dominant Conformer | YES (>85%) | NO (<15%) |

| H3 Signal Shape | tt (triplet of triplets) or dddd | m (narrow multiplet) |

| Key Couplings ( | Two large | All small |

| Chemical Shift | Upfield (shielded by anisotropy) | Downfield |

Diagnostic Protocol:

-

Locate the benzylic proton (

). It should integrate to 1H. -

Measure the width at half-height (

).-

If

Hz, -

If

Hz, the aryl group is axial (unlikely as major species).

-

X-Ray Crystallography

If the compound is a solid (likely low-melting), X-ray diffraction will reveal the chair conformation. The C-Cl bond length is typically 1.74 Å. The C3-aryl bond will be equatorial in the crystal lattice to maximize packing efficiency.

Applications in Drug Discovery

This scaffold serves as a critical intermediate for:

-

Triple Reuptake Inhibitors (TRI): Modifications at the 3-position of pyrans are explored for serotonin/norepinephrine/dopamine transporter affinity, distinct from the 4-substituted series.

-

SGLT2 Inhibitor Analogues: While gliflozins are C-aryl glucosides, the simplified 3-aryl THP core is used in fragment-based drug design (FBDD) to probe the hydrophobic pocket of the SGLT2 receptor without the polarity of the sugar moiety.

References

-

Conformational Analysis of 3-Substituted Tetrahydropyrans Source: Journal of Organic Chemistry URL:[Link] Relevance: Defines the A-values and electrostatic effects in heterocyclic rings.

-

Synthesis of 3-Aryl-3,4-dihydro-2H-pyrans via Suzuki Coupling Source: Organic Letters URL:[Link] Relevance: Validates the cross-coupling methodology for enol ethers.

-

Stereoelectronic Effects in Oxygen Heterocycles Source: Chemical Reviews URL:[Link] Relevance: Explains the "missing diaxial interaction" and hydrogen bonding stabilization.

-

NMR Coupling Constants in Carbohydrates and Pyrans Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Provides the reference values for

and

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rubingroup.org [rubingroup.org]

- 4. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Spectroscopic Characterization of 3-(4-chlorophenyl)tetrahydro-2H-pyran

The following technical guide is structured to serve as a definitive reference for the characterization of 3-(4-chlorophenyl)tetrahydro-2H-pyran .

As a Senior Application Scientist, I have synthesized the data to prioritize structural elucidation logic —specifically, how to distinguish this specific regioisomer from its 2- and 4-substituted analogs using spectroscopic fingerprints.

Executive Summary & Structural Context

3-(4-chlorophenyl)tetrahydro-2H-pyran is a pharmacophore scaffold often utilized in the development of monoamine reuptake inhibitors and metabolic enzyme modulators. Unlike the more common 4-substituted tetrahydropyrans (THP), the 3-substituted isomer possesses a unique chiral center adjacent to the ether oxygen's methylene bridge.

Critical Analytical Challenge: The primary difficulty in verifying this structure is distinguishing it from the 2-aryl (hemiacetal ether) and 4-aryl (symmetry-axis) isomers. This guide defines the specific NMR splitting patterns and Mass Spectrometry fragmentation pathways required to validate the 3-position substitution.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the potential impurities derived from synthesis. The most robust route typically involves the hydrogenation of 3,4-dihydro-2H-pyran precursors or cyclization of diols.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the logical flow for synthesis and the critical checkpoints for spectroscopic validation.

Caption: Figure 1. Logical synthesis workflow highlighting the Prins cyclization route, where olefinic impurities are the primary spectroscopic interferents.

Mass Spectrometry (MS) Profile

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Objective: Confirm molecular weight and chlorine isotopic signature.

Isotopic Signature

The presence of a single chlorine atom provides a definitive "fingerprint" due to the natural abundance of

| Ion Identity | m/z Value | Relative Intensity | Significance |

| Molecular Ion ( | 196.1 | ~30-50% | Base molecular weight ( |

| Isotope Peak ( | 198.1 | ~10-16% | Diagnostic: Must observe ~3:1 ratio relative to M+. |

| Base Peak | 125.0 | 100% | Tropylium-like chlorobenzyl cation ( |

| Fragment | 161.0 | Variable | Loss of Cl radical ( |

Fragmentation Logic

In Electron Impact (EI) ionization, the THP ring typically undergoes a Retro-Diels-Alder (RDA) type fragmentation or cleavage alpha to the ether oxygen.

-

Pathway A: Cleavage of the C2-C3 bond results in a characteristic loss of formaldehyde (

, mass 30) or ethylene fragments depending on the ring pucker. -

Pathway B: Benzylic cleavage generates the chlorobenzyl cation (m/z 125/127), which is often the base peak.

Infrared (IR) Spectroscopy

Technique: FT-IR (ATR or KBr pellet). Objective: Confirm ether linkage and aromatic substitution; rule out carbonyl/hydroxyl impurities.

| Frequency ( | Vibration Mode | Functional Group Assignment |

| 2850 - 2950 | Tetrahydropyran ring (Aliphatic). | |

| 1085 - 1150 | C-O-C Stretch | Diagnostic: Cyclic ether (Strong band). |

| 1480, 1590 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1010 - 1090 | Ar-Cl Stretch | Aryl chloride (often overlaps with C-O, look for doublet). |

| 800 - 850 | C-H Bending | para-substituted benzene (oop). |

| Absent | 3200-3600 / 1700 | Purity Check: Absence of OH (alcohol) or C=O (ketone). |

Nuclear Magnetic Resonance (NMR)

Technique:

NMR: The "Fingerprint" Region

In the 3-substituted isomer, the C2 protons are diastereotopic and chemically non-equivalent because they are adjacent to the chiral center (C3) and the oxygen atom.

Predicted Chemical Shifts & Multiplicity:

| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| Ar-H | 7.25 - 7.35 | Doublet (AA'BB') | 2H | ~8.5 Hz | Ortho to Cl. |

| Ar-H | 7.10 - 7.20 | Doublet (AA'BB') | 2H | ~8.5 Hz | Meta to Cl (closer to THP). |

| H-2 (eq) | 3.90 - 4.10 | Ddd / Multiplet | 1H | Diagnostic: Deshielded by Oxygen. Equatorial. | |

| H-6 (eq/ax) | 3.40 - 3.60 | Multiplet | 2H | - | Ether protons distal to aryl group. |

| H-2 (ax) | 3.20 - 3.35 | Triplet of Doublets | 1H | Diagnostic: Large axial-axial coupling to H-3. | |

| H-3 | 2.75 - 2.95 | Multiplet (tt) | 1H | - | Chiral Center: Benzylic methine. |

| H-4, H-5 | 1.60 - 2.10 | Multiplet | 4H | - | Ring methylene envelope. |

Differentiation Note:

-

vs. 4-isomer: The 4-isomer possesses a plane of symmetry (on time average). Its H-2 and H-6 protons would appear as equivalent sets (or very similar), and the methine proton would be a triplet of triplets at ~2.6 ppm, but the splitting of the ether protons (3.5-4.0 ppm) would be simpler (

type for the ring) compared to the complex ABX system of the 3-isomer's C2 protons.

NMR Shifts

-

Aromatic: ~132.0 (C-Cl), ~128-130 (Ar-CH), ~140-142 (Ipso-C).

-

Ether Carbons:

-

C2: ~73-75 ppm (Most deshielded aliphatic, next to O and Ar-group).

-

C6: ~68-70 ppm (Next to O, distal).

-

-

Methine:

-

C3: ~42-45 ppm (Benzylic).

-

-

Aliphatic:

-

C4/C5: ~25-33 ppm.

-

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Chloroform-d (

) with 0.03% TMS. -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

from drying steps) which cause line broadening.

Protocol B: GC-MS Method

-

Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (hold 1 min)

20°C/min to 280°C (hold 5 min). -

Inlet: Splitless, 250°C.

-

Rationale: The non-polar column separates the THP derivative from potential alcohol intermediates based on boiling point.

References

-

BenchChem. (2025).[1] Differentiating Isomers of 4-Chloro-2-methyl-tetrahydro-pyran: A Spectroscopic Comparison Guide. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydro-2H-pyrans and Tetrahydropyrans. Retrieved from

-

Sigma-Aldrich (Merck). (2023). Product Specification: 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-ol. Retrieved from

-

Royal Society of Chemistry. (2019). Spectroscopic data of substituted tetrahydropyrans (Supp. Info). Retrieved from

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: FT-IR, Raman, NMR and theoretical studies. Retrieved from

(Note: While specific spectral data for the exact 3-isomer is proprietary in many databases, the predicted shifts above are derived from standard additivity rules validated against the analogs cited in References 1 and 5.)

Sources

Technical Guide: Biological Potential & Pharmacological Profiling of 3-(4-Chlorophenyl)tetrahydro-2H-pyran

Executive Summary

The molecule 3-(4-chlorophenyl)tetrahydro-2H-pyran (referred to herein as 3-CPTP ) represents a distinct "privileged scaffold" in medicinal chemistry. Structurally characterized by a saturated oxygen heterocycle (tetrahydropyran) substituted at the meta-position relative to the heteroatom with a lipophilic 4-chlorophenyl moiety, this compound occupies a unique chemical space between the well-known 4-aryl-tetrahydropyrans (common in SGLT2 inhibitors) and 3-aryl-piperidines (common in monoamine transporter ligands).

This guide provides a comprehensive technical analysis of 3-CPTP, detailing its physicochemical profile, predicted biological targets, synthesis pathways, and experimental protocols for validation. It serves as a roadmap for researchers utilizing this scaffold as a building block for CNS-active agents, metabolic modulators, or agrochemical leads.

Chemical Profile & Physicochemical Properties

Understanding the fundamental properties of 3-CPTP is prerequisite to biological interrogation. The replacement of the nitrogen atom in analogous piperidines with oxygen alters the hydrogen bond donor/acceptor profile and basicity, significantly impacting pharmacokinetics.

Structural Analysis

| Property | Value (Predicted) | Implication for Drug Design |

| Molecular Formula | C₁₁H₁₃ClO | Compact scaffold, amenable to further substitution. |

| Molecular Weight | 196.67 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~2.8 - 3.2 | Highly lipophilic; predicts good blood-brain barrier (BBB) penetration. |

| TPSA | 9.23 Ų | Low polar surface area; excellent membrane permeability. |

| H-Bond Donors | 0 | Lack of donors prevents non-specific protein binding; requires functionalization for specific target engagement. |

| H-Bond Acceptors | 1 (Ether Oxygen) | Weak acceptor; interacts with backbone amides or specific residues (e.g., Ser/Thr). |

| Rotatable Bonds | 1 | Rigid core reduces entropic penalty upon binding. |

The "Chlorine Effect"

The para-chlorine substituent serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It obstructs the para-position of the phenyl ring, a primary site for CYP450-mediated hydroxylation (Phase I metabolism), thereby extending half-life (

). -

Lipophilicity Enhancement: It increases the partition coefficient (

value +0.71), driving the molecule into hydrophobic pockets of receptors (e.g., Sigma-1, hydrophobic channels).

Structural Activity Relationship (SAR) & Biological Targets

The biological activity of 3-CPTP is best understood by comparing it to established pharmacophores.

Comparative Pharmacophore Analysis

-

Vs. 3-Phenylpiperidines (e.g., Precursors to Opioids/Stimulants):

-

Difference: The O-for-NH substitution removes the protonatable center.

-

Consequence: 3-CPTP will not bind to the primary orthosteric site of monoamine transporters (DAT/NET/SERT) driven by ionic bonding with Aspartate residues. Instead, it may act as an allosteric modulator or bind to neutral lipophilic sites (e.g., Sigma-1 receptors ).

-

-

Vs. 4-Phenyltetrahydropyrans (e.g., SGLT2 Inhibitor Cores):

-

Difference: The 3-position substitution creates a chiral center with a different vector for the aryl group.

-

Consequence: This alters the topology, potentially avoiding SGLT2 active sites but opening affinity for G-Protein Coupled Receptors (GPCRs) requiring a "bent" conformation.

-

Predicted Primary Targets

Based on scaffold similarity and physicochemical profiling, 3-CPTP is a high-probability candidate for:

-

Sigma-1 Receptor (

R) Ligand:-

Rationale:

R binding sites are hydrophobic and accommodate neutral, lipophilic heterocycles. 3-CPTP mimics the hydrophobic domain of known

-

-

Transient Receptor Potential (TRP) Channel Modulator:

-

Rationale: Many TRP modulators (e.g., for TRPM8 or TRPV1) possess simple aryl-ether scaffolds.

-

-

Gamma-Secretase Modulator (GSM):

-

Rationale: Aryl-substituted cyclic ethers are explored as non-transition state analog GSMs for Alzheimer's disease, shifting A

production profiles.

-

SAR Visualization

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the 3-CPTP pharmacophore features.

Synthesis Strategy

To evaluate biological activity, high-purity material is required. The 3-isomer is synthetically more challenging than the 4-isomer.

Recommended Synthetic Route: Suzuki-Miyaura Coupling

This route ensures regio-control and allows for late-stage diversification.

Step 1: Enol Phosphate Formation

-

Precursor: Dihydro-2H-pyran-3(4H)-one.

-

Reagent: Diphenyl chlorophosphate, Base (LiHMDS).

-

Product: 3-phosphoryloxy-3,4-dihydro-2H-pyran (Enol phosphate).

Step 2: Suzuki Coupling

-

Reagents: 4-Chlorophenylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base), DME/H₂O.

-

Condition: Reflux, 12h.

-

Mechanism: Pd-catalyzed cross-coupling introduces the aryl group at the C3 position of the enol.

Step 3: Hydrogenation (Stereoselective)

-

Reagents: H₂, Pd/C or PtO₂.

-

Outcome: Reduction of the double bond yields the saturated 3-(4-chlorophenyl)tetrahydro-2H-pyran .

-

Note: This step creates a racemic mixture at C3. Chiral HPLC separation may be required for biological assays.

Figure 2: Step-wise synthetic pathway for the production of 3-CPTP.

Experimental Protocols for Biological Evaluation

Tier 1: In Vitro Binding Assays (The "Safety & Targets" Panel)

Before functional testing, determine the binding landscape.

Protocol A: Sigma-1 Receptor Radioligand Binding

-

Purpose: Verify the primary hypothesis of hydrophobic pocket binding.

-

Source: Guinea pig brain membranes or HEK293 cells overexpressing

. -

Radioligand: [³H]-(+)-Pentazocine (High affinity

agonist). -

Test Compound: 3-CPTP (1 nM – 10 µM).

-

Positive Control: Haloperidol.

-

Procedure:

-

Incubate membranes with [³H]-Pentazocine and 3-CPTP in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

-

Terminate by rapid filtration through glass fiber filters (GF/B).

-

Measure radioactivity via liquid scintillation counting.

-

Success Criteria: >50% displacement at 10 µM indicates a "Hit".

-

Protocol B: Metabolic Stability (Microsomal Stability)

-

Purpose: Confirm the "Chlorine Effect" on metabolic half-life.

-

System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Procedure:

-

Incubate 3-CPTP (1 µM) with HLM (0.5 mg/mL) at 37°C.

-

Sample at 0, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile (containing Internal Standard).

-

Analyze via LC-MS/MS.

-

Success Criteria: Intrinsic clearance (

) < 20 µL/min/mg protein suggests high stability.

-

Tier 2: Functional Cell-Based Assays

Protocol C: Calcium Flux Assay (TRP Channels)

-

Purpose: Detect modulation of ion channels.

-

Cell Line: CHO cells expressing TRPV1 or TRPM8.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Method:

-

Load cells with Fluo-4 AM.

-

Add 3-CPTP. Monitor baseline fluorescence (Antagonist mode) or spike (Agonist mode).

-

Challenge with Capsaicin (TRPV1) or Menthol (TRPM8).

-

Readout: Reduction in fluorescence spike indicates channel blockade.

-

Safety & Toxicology Predictions

-

hERG Inhibition: The lack of a basic amine reduces the risk of hERG channel blockage (which typically requires a protonated nitrogen to interact with Tyr652/Phe656). Low Risk.

-

Genotoxicity: The 4-chlorophenyl ether motif is generally non-genotoxic (Ames negative), unlike some aniline derivatives. Low Risk.

-

CNS Side Effects: Due to high lipophilicity, significant brain exposure is expected. Potential for sedation or off-target CNS effects (e.g., GABA modulation) should be monitored in vivo.

References

-

Tetrahydropyran Synthesis & Reactivity

- Clarke, P. A., et al. "The Maitland-Japp reaction: A flexible approach to the synthesis of tetrahydropyran-4-ones." Tetrahedron Letters, 2002.

-

Sigma Receptor Ligand Design

- Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016.

-

Suzuki Coupling for Aryl-Pyrans

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Scaffold Hop (Piperidine to Pyran)

- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

-

Metabolic Stability of Chlorinated Aromatics

- Smith, D. A., et al. "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH, 2012.

"3-(4-chlorophenyl)tetrahydro-2H-pyran" mechanism of action prediction

Executive Summary

This technical guide provides a rigorous mechanistic prediction for 3-(4-chlorophenyl)tetrahydro-2H-pyran , a lipophilic ether scaffold structurally analogous to established monoamine reuptake inhibitors. While direct literature on this specific un-substituted pyran is limited compared to its piperidine bioisosteres (e.g., femoxetine, paroxetine) or poly-hydroxylated analogs (e.g., SGLT2 inhibitors like empagliflozin), structural activity relationship (SAR) principles strongly suggest a primary mechanism of action (MoA) involving Monoamine Transporter Modulation (SERT/NET) or Sigma-1 Receptor agonism .

This whitepaper outlines the predictive logic, the specific signaling pathways involved, and a self-validating experimental protocol designed to confirm this MoA.

Structural Deconstruction & Pharmacophore Mapping

To predict the biological activity of 3-(4-chlorophenyl)tetrahydro-2H-pyran, we must first deconstruct its pharmacophoric elements and compare them to known "privileged structures" in medicinal chemistry.

The Bioisosteric Shift (Amine Ether)

The molecule is a cyclic ether analog of 3-phenylpiperidine . In CNS drug design, replacing a basic amine (piperidine) with an ether oxygen (tetrahydropyran) alters the physicochemical profile significantly:

-

pKa Elimination: The molecule loses the protonatable nitrogen, eliminating the cationic charge at physiological pH. This increases lipophilicity (LogP) and Blood-Brain Barrier (BBB) permeability but removes the "ionic anchor" often required for high-affinity binding to the aspartate residue in monoamine transporters (e.g., Asp98 in SERT).

-

Hydrogen Bonding: The ether oxygen acts purely as a Hydrogen Bond Acceptor (HBA), whereas the amine can act as both donor and acceptor.

The 4-Chlorophenyl Moiety

The para-chlorophenyl group is a critical pharmacophore found in numerous antidepressants (e.g., Venlafaxine, Indatraline).

-

Electronic Effect: The chlorine atom withdraws electrons via induction but donates via resonance, creating a specific electrostatic potential surface that favors

-stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the receptor binding pocket. -

Lipophilic Filling: The chlorine atom fills hydrophobic sub-pockets, often increasing potency by 10-100x compared to the unsubstituted phenyl ring.

Table 1: Pharmacophore Comparison

| Feature | 3-(4-chlorophenyl)tetrahydro-2H-pyran | Paroxetine (SSRI) | Femoxetine (SSRI) | Predicted Impact |

| Core Ring | Tetrahydropyran (Ether) | Piperidine (Amine) | Piperidine (Amine) | Increased BBB penetration; potential loss of ionic binding. |

| Aryl Group | 4-Chlorophenyl | 4-Fluorophenyl | 4-Methoxyphenyl | High affinity for hydrophobic pockets in SERT/NET. |

| H-Bonding | Acceptor only (Ether O) | Donor/Acceptor (Amine) | Donor/Acceptor (Amine) | Altered binding orientation; potential Sigma-1 preference. |

| Chirality | C3 Center | C3/C4 Centers | C3/C4 Centers | Enantiomers likely exhibit differential binding affinities. |

Predicted Mechanism of Action: Monoamine Transporter Modulation

Based on the structural overlay with Indatraline and Desvenlafaxine , the primary predicted MoA is the inhibition of the Serotonin (SERT) and Norepinephrine (NET) transporters.

The Binding Hypothesis

Despite lacking the protonatable nitrogen, tetrahydropyran analogs have demonstrated affinity for monoamine transporters through allosteric modulation or by utilizing the ether oxygen to interact with non-canonical serine/threonine residues in the binding site.

-

Entry: The molecule crosses the BBB via passive diffusion.

-

Interaction: It binds to the central substrate-binding site (S1) of the SERT/NET transmembrane protein.

-

Conformational Lock: The bulky 4-chlorophenyl group wedges into the hydrophobic pocket formed by TM3 and TM8, locking the transporter in the outward-facing open conformation .

-

Inhibition: This steric blockade prevents the reuptake of Serotonin (5-HT) and Norepinephrine (NE) from the synaptic cleft into the presynaptic neuron.

Secondary Target: Sigma-1 Receptor

The high lipophilicity and lack of a basic nitrogen also make this scaffold a prime candidate for Sigma-1 Receptor (Sig-1R) binding. Sig-1R ligands often possess a "hydrophobic core + H-bond acceptor" motif.

-

Effect: Agonism of Sig-1R modulates Calcium (

) signaling between the ER and mitochondria, promoting neuroprotection and potentially enhancing the antidepressant effects of the monoamine modulation.

Visualization: The Predictive Workflow & Pathway

The following Graphviz diagram visualizes the computational prediction pipeline and the resulting synaptic signaling cascade.

Caption: Figure 1. Integrated Cheminformatics Workflow for MoA Prediction. The pipeline moves from structural analysis to target identification (SERT/NET/Sigma-1) and physiological outcome prediction.

Experimental Validation Protocol (Self-Validating System)

To transition from prediction to confirmed mechanism, the following "Self-Validating" experimental workflow is required. This protocol uses positive controls to verify assay integrity.

Phase 1: In Vitro Radioligand Binding (The "Go/No-Go" Step)

Objective: Determine binding affinity (

-

Materials:

-

HEK293 cells overexpressing human SERT.

-

Radioligand:

-Citalopram (High affinity SERT ligand). -

Test Compound: 3-(4-chlorophenyl)tetrahydro-2H-pyran (1 nM – 10

M).

-

-

Protocol:

-

Incubate cell membranes with

-Citalopram + Test Compound for 60 min at 25°C. -

Terminate reaction via rapid vacuum filtration.

-

Measure radioactivity via liquid scintillation counting.

-

-

Validation Criteria:

-

Positive Control: Paroxetine must show

nM.[1] -

Success Metric: Test compound shows dose-dependent displacement of radioligand with

nM.

-

Phase 2: Functional Uptake Assay

Objective: Confirm that binding leads to functional inhibition of transport, not just occupancy.

-

Method: Neurotransmitter Transporter Uptake Assay Kit (Fluorescent).

-

Steps:

-

Seed CHO-K1 cells stably expressing SERT/NET.

-

Treat with Test Compound (30 min pre-incubation).

-

Add fluorescent neurotransmitter mimic (e.g., ASP+).

-

Monitor real-time fluorescence uptake using a kinetic plate reader.

-

-

Causality Check: If binding (Phase 1) is high but uptake inhibition (Phase 2) is low, the compound may be an allosteric modulator rather than a competitive inhibitor.

References

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Wong, D. T., et al. (1995). "The Discovery of Fluoxetine Hydrochloride (Prozac)." Nature Reviews Drug Discovery. Link

-

Kaiser, C., et al. (1977). "Synthesis and Antidepressant Activity of Some 3-Phenyl-3-substituted-piperidines." Journal of Medicinal Chemistry. Link

-

ChemScene. (2023). "Product Data: 4-(3-Chlorophenyl)tetrahydro-2H-pyran." ChemScene Chemical Reagents. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Tetrahydropyran Derivatives." PubChem. Link

Sources

The Privileged Scaffold: Discovery, History, and Synthesis of Substituted Tetrahydropyrans

Executive Summary

Substituted tetrahydropyrans (THPs) represent one of the most privileged structural motifs in organic chemistry and drug discovery. Characterized by a six-membered oxygen-containing heterocycle, the THP ring is a ubiquitous core in marine macrolides, polyether antibiotics, and rationally designed synthetic therapeutics. This whitepaper provides an in-depth technical analysis of the historical discovery of THP synthesis, the mechanistic evolution of key cyclization strategies, and the causal logic behind modern experimental protocols used to construct these complex architectures.

Historical Evolution of Tetrahydropyran Synthesis

The journey to modern THP synthesis is rooted in the evolution of carbon-carbon and carbon-oxygen bond-forming reactions.

-

1899 – The Precursor: Kriewitz reported the first thermal ene reaction using

-pinene and paraformaldehyde, laying the conceptual groundwork for aldehyde-olefin condensations[1]. -

1919 – The Prins Reaction: Hendrik Jacobus Prins discovered the acid-catalyzed condensation of formaldehyde with styrene to form a diol product. This transformation, which generates a reactive cationic intermediate, became known as the Prins reaction[1].

-

1955 – The THP Breakthrough: Hanschke achieved the first selective synthesis of the tetrahydropyran ring. By combining 3-buten-1-ol with various aldehydes and ketones in the presence of an acid catalyst, he successfully constructed the THP core[2].

-

2000s to Present: The field experienced a renaissance with the advent of Prins macrocyclizations and tandem cascade reactions (such as the Mukaiyama aldol-Prins cyclization). These modern methods address historical limitations, specifically the loss of stereochemical integrity caused by reversible oxonia-Cope rearrangements[2],[1].

Medicinal Chemistry & Biological Significance

The conformational rigidity and favorable physicochemical properties (e.g., water solubility, metabolic stability) of the THP ring make it an ideal scaffold for optimal binding to biological targets[2].

Quantitative Data Summary

The following table summarizes key THP-containing natural products and synthetic derivatives, highlighting their quantitative biological efficacy:

| Compound | Biological Target / Indication | Efficacy (IC | Key Structural THP Feature |

| Neopeltolide | Anticancer (A549, MCF-7, PANC-1) | 0.68 nM[3] | 2,6-cis-THP embedded in a 14-membered macrolactone |

| Diospongin B | Anti-osteoporotic | Sub-micromolar[4] | 2,6-trans-THP |

| Compound 75 | ICMT Inhibitor (Anticancer) | 1.3 nM[5] | Methylated THP derivative |

| Compound 6d | DPP-IV Inhibitor (Type 2 Diabetes) | 0.2 nM[6] | Tri-2,3,5-substituted THP |

Mechanistic Pathways & Synthesis Strategies

The Mukaiyama Aldol-Prins (MAP) Cyclization

The classical Prins cyclization often suffers from racemization due to the competing 2-oxonia-Cope rearrangement[1]. To circumvent this, the Mukaiyama aldol-Prins (MAP) cyclization was developed. By introducing an internal nucleophile (such as an enol ether or allylsilane), the highly reactive oxocarbenium ion intermediate is rapidly trapped. This prevents reversible pathways and locks in the stereochemistry of the resulting THP ring[1],[7].

Mechanism of the Mukaiyama Aldol-Prins (MAP) cyclization forming THP rings.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition of alcohols to

-

Kinetic Control (Acidic/Low Temp): Favors the 2,6-trans-substituted THP (e.g., Diospongin B synthesis) due to the transition state geometry[9],[8].

-

Thermodynamic Control (Basic/High Temp): Reversible addition favors the more stable diequatorial 2,6-cis-substituted THP (e.g., Neopeltolide synthesis)[8].

Stereochemical divergence in intramolecular Oxa-Michael additions.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind reagent selection and the internal validation mechanisms of the workflows.

Protocol 1: Titanium Tetrabromide-Promoted MAP Cyclization[7]

Objective: Synthesis of 4-bromo-substituted tetrahydropyrans via the coupling of an enol ether and a ketone/aldehyde.

Causality & Logic: TiBr

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve the enol ether (1.0 equiv) and the ketone/aldehyde (2.0 equiv) in anhydrous CH

Cl -

Acid Scavenging: Add 2,6-di-tert-butyl-4-methylpyridine (1.5 equiv) to the solution. Stir for 5 minutes at room temperature.

-

Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Cyclization: Dropwise, add a 0.4 M solution of TiBr

in CH -

Quenching & Validation: After TLC indicates complete consumption of the enol ether, quench the reaction with saturated aqueous NaHCO

. Extract with CH -

Self-Validation: Subject a small aliquot of the purified product to radical debromination (using Bu

SnH/AIBN). If the MAP cyclization was stereospecific, debromination will yield a single stereoisomer, confirming the absolute configuration of the THP core[7].

Protocol 2: Gold(III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition[10]

Objective: Diastereoselective synthesis of fused tetrahydropyran-4-ones.

Causality & Logic: Traditional oxa-Michael additions require highly acidic conditions (e.g., stoichiometric BF

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial, dissolve the cycloalkenyl alcohol precursor (1.0 equiv) in anhydrous CH

Cl -

Catalyst Introduction: Cool the solution to 0 °C. Add AuCl

(10 mol%) in one portion. -

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. The mild conditions prevent the retro-oxa-Michael pathway, locking the system under kinetic control.

-

Monitoring: Monitor the reaction via TLC. The transition from the acyclic precursor to the fused THP should complete within 2–4 hours.

-

Purification & Validation: Directly load the crude mixture onto a silica gel column and purify using a hexane/ethyl acetate gradient.

-

Self-Validation: Analyze the purified product via 1D

H-NMR and 2D NOESY. The presence of cross-peaks between the axial protons of the newly formed THP ring will validate the expected trans-diastereoselectivity inherent to the AuCl

References

-

Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis National Institutes of Health (NIH) / PMC[Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Beilstein Journal of Organic Chemistry[Link]

-

Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents Frontiers in Chemistry[Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product National Institutes of Health (NIH) / PMC[Link]

-

Discovery and SAR of Methylated Tetrahydropyranyl Derivatives as Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Journal of Medicinal Chemistry (ACS Publications)[Link]

-

New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry Arabian Journal of Chemistry[Link]

-

ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products ResearchGate[Link]

-

Synthesis of Tetrahydropyran Natural Products College of the Holy Cross (CrossWorks)[Link]

-

Gold (III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyrans Advanced Synthesis & Catalysis (SciSpace)[Link]

Sources

- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]

Physical and chemical characteristics of chlorophenyl-substituted heterocycles

The Thermodynamic and Synthetic Architecture of Chlorophenyl-Substituted Heterocycles An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently observe that the strategic incorporation of a chlorophenyl moiety into a heterocyclic scaffold is not merely a structural afterthought—it is a highly calculated thermodynamic and physicochemical maneuver. Chlorophenyl-substituted heterocycles (such as chlorophenyl-pyrazoles, pyridines, and oxadiazines) represent a privileged class of compounds in medicinal chemistry.

This whitepaper deconstructs the physical and chemical characteristics of these scaffolds, explaining the causality behind their target-binding dynamics and providing field-proven, self-validating synthetic protocols.

Physicochemical Mechanics: Beyond Simple Lipophilicity

The substitution of a heterocyclic ring with a chlorophenyl group fundamentally alters the molecule's physicochemical profile. While fluorine is often prized for its metabolic stability, chlorine introduces a unique balance of lipophilicity, steric pre-organization, and polarizability.

Lipophilicity and Membrane Permeability The addition of a chlorophenyl group typically increases the partition coefficient (LogP) by approximately 0.7 units per chlorine atom compared to an unsubstituted phenyl ring. This enhanced lipophilicity directly correlates with improved passive membrane permeability, a critical factor for central nervous system (CNS) penetrance and intracellular target engagement1[1].

Steric Hindrance and Conformational Pre-organization The atomic radius of chlorine (175 pm) is significantly larger than that of fluorine (147 pm) or hydrogen (120 pm). In ortho-substituted chlorophenyl heterocycles (e.g., 2-chlorophenyl derivatives), the steric clash between the chlorine atom and the adjacent heterocyclic ring forces the biaryl system out of coplanarity. This restricted rotation reduces the entropic penalty upon binding to a target receptor, effectively pre-organizing the molecule into its bioactive conformation.

Inductive Effects and pKa Modulation Chemically, chlorine exerts a strong electron-withdrawing inductive effect (-I). When a chlorophenyl group is conjugated to a basic heterocycle (e.g., imidazole or piperidine), it pulls electron density away from the heterocyclic nitrogen. This lowers the pKa of the amine, increasing the fraction of un-ionized drug at physiological pH (7.4) and thereby enhancing oral bioavailability.

Structural Biology Implications: The -Hole and Halogen Bonding

A defining characteristic of chlorophenyl heterocycles in modern drug design is their ability to participate in halogen bonding —a highly directional, non-covalent interaction that often dictates target selectivity.

Due to the anisotropic distribution of electron density around the covalently bound chlorine atom, an electron-depleted region known as the "

Mechanism of halogen bonding via sigma-hole interaction in protein-ligand complexes.

Quantitative Impact on Receptor Binding

To illustrate the profound impact of chlorine-mediated halogen bonding, consider the binding affinities of halogenated azinesulfonamide heterocycles to the 5-HT1A receptor. As summarized below, the transition from fluorine to chlorine yields a >10-fold increase in potency due to the formation of a highly directional halogen bond with a threonine residue in the binding pocket 3[3].

Table 1: Influence of Halogen Substitution on 5-HT1A Receptor Binding

| Substituent | Electronegativity (Pauling) | Polarizability (ų) | 5-HT1A | Primary Interaction | |

| Fluorine (-F) | 3.98 | 0.557 | Negligible | 370 | Hydrogen Bonding |

| Chlorine (-Cl) | 3.16 | 2.18 | Moderate/Strong | 32 | Halogen Bonding |

Synthetic Methodology & Protocol Validation

The synthesis of chlorophenyl heterocycles requires precise control over reaction conditions. The following protocol details the synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine, a versatile scaffold. This methodology is designed as a self-validating system; the successful precipitation of the intermediate serves as an immediate visual checkpoint, ensuring the integrity of the first step before proceeding to the high-temperature cyclization.

Step-by-Step Protocol: Synthesis of a Chlorophenyl Pyrazole

Phase 1: Aldol Condensation (Intermediate Formation)

-

Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Dissolve 20 mmol of 3-quinuclidinone hydrochloride in 30 mL of ethanol. Add 34 mmol of 4-chlorobenzaldehyde, followed by 28 mmol of finely dispersed sodium hydroxide.

-

Causality Check: NaOH serves a dual purpose: it neutralizes the hydrochloride salt to free the basic amine and deprotonates the

-carbon of the quinuclidinone. The electron-withdrawing nature of the 4-chloro substituent on the benzaldehyde significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the enolate.

-

-

Reaction: Heat the mixture to 60–65 °C with continuous stirring for 4 hours.

-

Isolation: Pour the cooled mixture into 50 mL of vigorously stirred, ice-cold water. The intermediate, 2-(4-chlorobenzylidene)quinuclidin-3-one, will precipitate. Collect via vacuum filtration and recrystallize from ethanol.

Phase 2: Cyclocondensation (Pyrazole Ring Formation)

-

Setup: Suspend 8.0 mmol of the purified intermediate in 15 mL of ethane-1,2-diol.

-

Causality Check: Ethane-1,2-diol is specifically selected as the solvent because its high boiling point (197 °C) allows the reaction to safely reach the 140 °C required to overcome the activation energy barrier for pyrazole cyclization.

-

-

Reagent Addition: Add 16 mmol of potassium hydroxide, followed by 20 mmol of hydrazine hydrate.

-

Reaction: Heat the mixture to 140 °C under reflux for 4 hours.

-

Causality Check: KOH facilitates the base-catalyzed ring opening of the quinuclidine moiety, allowing the hydrazine to condense with the resulting dicarbonyl equivalent, forming the pyrazole heterocycle.

-

-

Isolation: Partition a sample between diethyl ether and water to verify completion. Pour the cooled mixture into 100 mL of water to precipitate the final product. Filter, recrystallize, and dry by vacuum desiccation 4[4].

Step-by-step synthetic workflow for 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine.

Conclusion

The integration of chlorophenyl substituents into heterocyclic architectures represents a masterclass in rational drug design. By leveraging the unique polarizability of chlorine to induce highly directional halogen bonds, and exploiting its steric bulk to pre-organize molecular conformations, researchers can dramatically enhance both the pharmacodynamic affinity and pharmacokinetic resilience of novel therapeutics.

References

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).[Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry (RSC).[Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC (National Institutes of Health).[Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

Methodological & Application

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

Executive Summary

This application note details the optimized protocol for synthesizing N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles. These fused heterocycles are emerging as critical pharmacophores in drug discovery, specifically exhibiting kinase inhibitory activity (e.g., AKT2/PKB

While traditional methods often require multi-step isolation of the pyrazolone intermediate, this guide focuses on a One-Pot Four-Component Reaction (4-CR) . This approach maximizes atom economy, reduces solvent waste, and streamlines the workflow for high-throughput medicinal chemistry campaigns.

Scientific Background & Retrosynthetic Analysis

The Pharmacophore

The pyrano[2,3-c]pyrazole scaffold fuses a pyrazole ring with a pyran ring. The inclusion of the N-(4-chlorophenyl) moiety at the N1 position significantly alters the lipophilicity and metabolic stability of the molecule compared to the unsubstituted or N-phenyl analogs. This specific substitution pattern has been linked to enhanced binding affinity in kinase pockets.

Retrosynthesis

The synthesis is designed convergently. The target molecule is disconnected into four commercially available precursors:

-

Ethyl acetoacetate (C4 source)

-

4-Chlorophenylhydrazine (N2 source, introducing the key substituent)

-

Aromatic Aldehyde (C-Aryl source)

-

Malononitrile (C3-N source)[1]

Mechanistic Pathway

The reaction proceeds via two simultaneous pathways that converge:

-

Pathway A (Knoevenagel Condensation): The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.

-

Pathway B (Pyrazolone Formation): 4-Chlorophenylhydrazine condenses with ethyl acetoacetate to form the in situ pyrazolone intermediate.

-

Convergence (Michael Addition): The pyrazolone acts as a Michael donor, attacking the arylidenemalononitrile. Subsequent cyclization and tautomerization yield the final product.[2]

Figure 1: Convergent mechanistic pathway for the one-pot synthesis.

Experimental Protocols

Two methods are provided. Method A is the standard, robust protocol for library synthesis. Method B is a "Green Chemistry" variant using water/ethanol, suitable for scaling up with lower environmental impact.

Reagents & Equipment

-

Reactants: 4-Chlorophenylhydrazine hydrochloride (CAS: 1073-70-7), Ethyl acetoacetate, Malononitrile, Benzaldehyde derivative.

-

Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or Triethylamine (Et3N).

-

Solvent: Ethanol (Absolute), Deionized Water.

-

Safety Note: 4-Chlorophenylhydrazine is toxic and a potential sensitizer. Handle in a fume hood. Malononitrile can release cyanide under strong acidic conditions; keep waste streams basic.

Method A: DABCO-Catalyzed Synthesis (Standard)

Rationale: DABCO is a highly efficient base catalyst that promotes both the Knoevenagel and Michael addition steps without aggressive heating.

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 mmol) and Ethyl acetoacetate (1.0 mmol) in 5 mL of Ethanol.

-

Neutralization: Add Triethylamine (1.0 mmol) or DABCO (1.0 mmol) to neutralize the HCl salt and liberate the free hydrazine. Stir for 5 mins at Room Temp (RT).

-

Addition: Add Benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol).

-

Catalysis: Add catalytic DABCO (10 mol%, ~11 mg).

-

Reaction: Reflux the mixture at 78°C for 30–60 minutes.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The spot for the aldehyde should disappear.

-

-

Work-up: Cool the reaction mixture to RT. The product often precipitates as a solid.

-

If solid forms: Filter under vacuum, wash with cold ethanol (2 x 3 mL).

-

If no solid: Add crushed ice (~10g) to the mixture to induce precipitation.

-

-

Purification: Recrystallize from hot Ethanol.

Method B: Catalyst-Free Green Synthesis (Water/Ethanol)

Rationale: At reflux temperatures, water/ethanol mixtures can facilitate proton transfer, acting as a pseudo-catalyst due to the hydrophobic effect forcing reactants together.

-

Mixing: In a 50 mL flask, combine all four components (1.0 mmol each) in 1:1 Water:Ethanol (10 mL).

-

Reaction: Reflux at 80-90°C for 60–90 minutes.

-

Note: The reaction may appear heterogeneous initially but will homogenize before the product precipitates.

-

-

Work-up: Cool to RT. Filter the precipitate.[3] Wash with water to remove unreacted hydrazine salts.

-

Yield: Typically 5-10% lower than Method A, but with higher purity without recrystallization.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Method A.

Data Analysis & Characterization

Expected Yield Comparison

| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Notes |

| 1 | DABCO (10 mol%) | Ethanol | 30 | 88-94 | Recommended Method |

| 2 | Triethylamine | Ethanol | 45 | 80-85 | Standard alternative |

| 3 | None (Catalyst-free) | H2O:EtOH | 90 | 75-80 | Green Method |

| 4 | Piperidine | Ethanol | 40 | 82-86 | Traditional Method |

Critical Process Parameters (CPPs)

-

Temperature Control: Do not exceed 80°C significantly. Higher temperatures can cause the oxidation of the hydrazine or polymerization of malononitrile, leading to a "brownish" tar that is difficult to purify.

-

Stoichiometry: A slight excess of Malononitrile (1.1 eq) ensures complete consumption of the aldehyde, which is harder to remove than excess malononitrile.

Characterization Markers (1H NMR - DMSO-d6)

To validate the structure of 6-amino-4-aryl-3-methyl-1-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:

- 1.80 ppm (s, 3H): Methyl group on the pyrazole ring.

- 4.60 - 5.20 ppm (s, 1H): The chiral proton at the C4 position (Pyran ring). Diagnostic peak.

-

7.10 - 7.30 ppm (s, 2H): Amino group (

- 7.40 - 7.80 ppm (m, 4H): The 4-chlorophenyl aromatic protons (AA'BB' system).

References

-

Vasava, M. S., et al. (2018). "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity." Bioorganic Chemistry.

-

Zolfigol, M. A., et al. (2016). "Applications of DABCO-based ionic liquids in organic synthesis." Molecular Diversity.

-

El-Assaly, S. A. (2011).[3] "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives." Der Pharma Chemica.

-